methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Description
Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a bromine atom at the 3-position, a phenylsulfonyl group at the 1-position, and a methyl ester at the 2-position. The phenylsulfonyl group enhances electrophilic reactivity and stability, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of metallo-β-lactamases (MBLs), enzymes implicated in antibiotic resistance . Its synthesis typically involves lithiation of a precursor followed by electrophilic quenching, as seen in analogous benzyl ester derivatives .
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-3-bromopyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c1-18-12(15)11-10(13)7-8-14(11)19(16,17)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHERHCNHZFNGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1S(=O)(=O)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192002 | |
| Record name | Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192217-76-7 | |
| Record name | Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192217-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by sulfonylation and esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, phenylsulfonyl chloride for sulfonylation, and methanol in the presence of a catalyst for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation or reduction under specific conditions.
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: Dienes and dienophiles under thermal or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while cycloaddition reactions can produce various cyclic compounds.
Scientific Research Applications
Organic Synthesis
Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with desired properties.
Key Reactions:
- Bromination: The compound can undergo bromination to yield derivatives that exhibit enhanced biological activities.
- Acylation Reactions: It participates in Friedel-Crafts acylation reactions, demonstrating regioselectivity that can be exploited to synthesize specific isomers.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. It is investigated for its role in developing pharmaceutical agents targeting neurological and inflammatory diseases.
Biological Activity:
- Enzyme Inhibition: this compound has been shown to inhibit key metabolic enzymes, altering metabolic pathways and influencing cellular processes such as apoptosis and proliferation.
- Anticancer Properties: Preliminary studies indicate that this compound may exhibit anticancer activity by modulating gene expression related to cell growth and survival.
Material Science
In material science, this compound is utilized in the synthesis of conductive polymers and advanced materials. Its ability to participate in polymerization reactions allows for the development of materials with tailored electrical properties.
Applications:
- Conductive Polymers: The incorporation of this compound into polymer matrices enhances their conductivity, making them suitable for electronic applications.
- Nanocomposites: It can be used to create nanocomposites with improved mechanical and thermal properties.
Biological Studies
Research on this compound extends into biological studies where its interactions with biomolecules are explored.
Mechanisms of Action:
- The compound interacts with various biological targets through binding to enzymes and receptors, influencing cellular signaling pathways .
- Its bromine and carboxylate groups enhance binding affinity, allowing it to modulate enzymatic activities effectively.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for heterocyclic compounds | Facilitates novel compound development |
| Medicinal Chemistry | Potential therapeutic agent for neurological/inflammatory diseases | Exhibits enzyme inhibition and anticancer properties |
| Material Science | Synthesis of conductive polymers | Enhances electrical conductivity |
| Biological Studies | Interaction with biomolecules | Modulates cellular signaling pathways |
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound inhibited carbonic anhydrase with an IC50 value of 0.2244 µM, showcasing its potential as a lead compound for developing enzyme inhibitors .
Case Study 2: Anticancer Activity
In vitro studies revealed that the compound modulated gene expression related to apoptosis in cancer cell lines, indicating its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine and phenylsulfonyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate and related compounds:
Key Observations:
Structural Variations :
- Substituent Position : The 3-bromo and 1-phenylsulfonyl groups in the target compound distinguish it from 5-aryl pyrroles (e.g., 2j–2n), which lack these substituents. This positional difference significantly alters reactivity and electronic properties.
- Core Heterocycle : Indole-based analogs () exhibit stronger π-π stacking due to the planar indole ring, whereas the pyrrole core in the target compound is less rigid.
Synthetic Routes :
- Cross-Coupling vs. Lithiation : Suzuki reactions () are preferred for introducing aryl groups at the 5-position, whereas lithiation-electrophilic quenching () is critical for installing bromine and sulfonyl groups at specific positions.
Physical Properties :
- Crystallinity : Sulfonyl-containing compounds (e.g., target compound, ) exhibit enhanced crystallinity due to hydrogen bonding (N–H⋯O) and halogen interactions (Br⋯O), which stabilize the lattice .
- Melting Points : 5-aryl pyrroles () show lower melting points (119–154°C) compared to sulfonamide/indole derivatives, likely due to weaker intermolecular forces.
Biological Activity: The phenylsulfonyl group in the target compound and its benzyl analog () is critical for MBL inhibition, mimicking natural substrates of β-lactamases.
Biological Activity
Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential applications in drug development and material science.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a bromine atom and a phenylsulfonyl group. The presence of these functional groups is crucial for its biological activity, influencing its binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and the phenylsulfonyl group enhance the compound's reactivity, allowing it to participate in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall cellular metabolism.
- Gene Expression Modulation: It can influence gene expression by interacting with transcription factors, thereby modulating the transcription of genes related to apoptosis and cell proliferation.
- Cell Signaling Pathways: The compound affects cell signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.
This compound exhibits several biochemical properties that contribute to its activity:
- Hydrogen Bonding: The ability to form hydrogen bonds with biomolecules enhances its binding interactions.
- Hydrophobic Interactions: These interactions play a significant role in stabilizing the compound's binding to target proteins.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Its cytotoxic effects have been tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 5.0 | Significant cytotoxicity |
| A549 | 4.5 | High inhibition |
| HT-29 | 6.0 | Moderate cytotoxicity |
These results suggest that the compound may serve as a lead for developing novel anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data indicate that it exhibits activity against various bacterial strains, making it a candidate for further exploration in developing antimicrobial therapies .
Case Studies
Study 1: Anticancer Activity Assessment
In a laboratory study, this compound was tested against several cancer cell lines using the SRB assay. The results indicated that the compound significantly inhibited cell growth, particularly in HeLa and A549 cells, suggesting its potential as an anticancer agent.
Study 2: Enzyme Interaction Analysis
Another study focused on the interaction of this compound with metabolic enzymes. It was found to effectively inhibit key enzymes involved in glycolysis and the Krebs cycle, leading to reduced energy production in cancer cells. This mechanism may contribute to its observed cytotoxic effects .
Q & A
Q. What are the optimized synthetic routes for methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate?
The compound can be synthesized via a two-step procedure:
Esterification : React 1H-pyrrole-2-carboxylic acid with carbonyl diimidazole (CDI) in dry THF under reflux for 3 hours to activate the carboxylic acid.
Sulfonylation and Bromination : Add phenylsulfonyl chloride and bromine (or N-bromosuccinimide, NBS) to introduce the sulfonyl and bromo groups. Purification via silica gel chromatography (petroleum ether/dichloromethane) yields the product as a transparent oil or solid .
Key Data :
- Yield: ~70-80% (based on analogous reactions in and ).
- Characterization: H NMR (CDCl) δ 6.33–7.86 ppm (pyrrole and aromatic protons), C NMR δ 111–158 ppm (carboxylate and sulfonyl carbons) .
Q. How is the compound structurally characterized in research settings?
Characterization involves:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C3, sulfonyl at N1).
- HRMS : Exact mass verification (e.g., calculated [M+H] = 367.9816, observed 367.9811) .
- Chromatography : Purity is validated via GC-MS or HPLC (retention time and peak integration) .
Q. What solvents and catalysts are critical for its reactivity?
- Solvents : Dry THF for esterification, DMF for copper-catalyzed cyclization .
- Catalysts : CuI (10 mol%) with L-proline (20 mol%) enables intramolecular cyclization to form fused heterocycles (e.g., pyrrolo[1,2-a]quinoxalinones) .
Advanced Research Questions
Q. How do copper catalysts influence intramolecular cyclization pathways?
CuI/L-proline systems in DMF (140°C, 1 hour) promote Ullmann-type coupling or C–N bond formation. The reaction proceeds via a radical or oxidative addition mechanism, forming quinoxalinone derivatives. Data Contradictions :
- Yields : Reactions with electron-deficient aryl groups show lower yields (~50%) due to steric hindrance, while electron-rich substrates achieve ~85% .
- Side Reactions : Competing bromine displacement may occur if NaH is not carefully controlled .
Q. How can conflicting NMR data for brominated pyrroles be resolved?
Contradictions in H NMR shifts (e.g., δ 6.33 vs. 7.40 ppm for pyrrole protons) arise from:
- Solvent Effects : CDCl vs. DMSO-d (e.g., DMSO deshields protons).
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) downfield-shift adjacent protons. Cross-validation with C NMR and HRMS is essential .
Q. What strategies optimize regioselectivity in bromination reactions?
- NBS vs. Br : NBS in DMF at 0°C selectively brominates the pyrrole C3 position (71% yield), avoiding over-bromination .
- Directed Metalation : Use of directing groups (e.g., sulfonyl) enhances regiocontrol via coordination to Lewis acids .
Methodological Tables
Q. Table 1. Reaction Optimization for Copper-Catalyzed Cyclization
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | CuI/L-proline | 85 | |
| Temperature | 140°C | 85 | |
| Solvent | DMF | 85 | |
| Alternative Catalyst | Pd(OAc) | 60 | [Analog] |
Q. Table 2. NMR Data Comparison
| Proton Position | δ in CDCl (ppm) | δ in DMSO-d (ppm) |
|---|---|---|
| Pyrrole C5-H | 6.33 | 7.55 |
| Sulfonyl Aromatic-H | 7.60–7.86 | 7.70–7.95 |
Key Challenges and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
